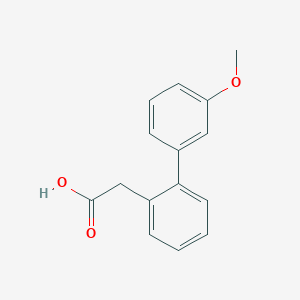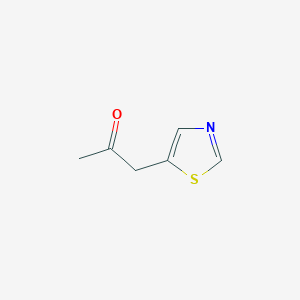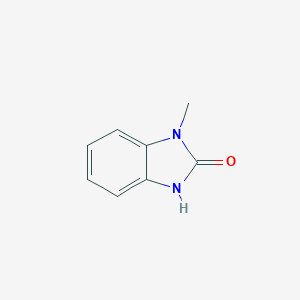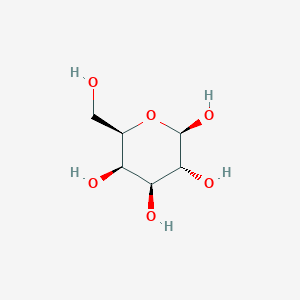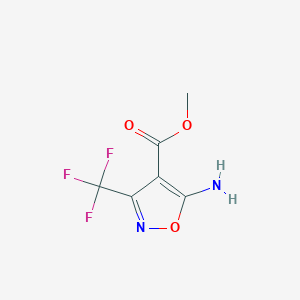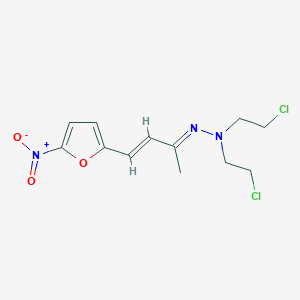
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone, also known as ANFH, is a chemical compound that has been used in scientific research due to its potential anti-cancer properties. ANFH was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the formation of DNA adducts, which are covalent bonds between alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone and DNA molecules. These adducts can cause DNA damage and trigger apoptosis in cancer cells. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to induce DNA damage and trigger apoptosis in cancer cells. In addition, alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to inhibit the activity of topoisomerase II, which can lead to cell cycle arrest and apoptosis. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in lab experiments is its potential as an anti-cancer agent. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further study. However, one limitation of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone is its potential toxicity. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone can cause DNA damage and trigger apoptosis in healthy cells as well as cancer cells, which can limit its usefulness in clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone. One area of study could focus on developing new analogs of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone that are less toxic and more selective for cancer cells. Another area of study could focus on combining alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone with other anti-cancer agents to enhance its effectiveness. Additionally, further research could be done to explore the potential use of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in combination with immunotherapy or other cancer treatments.
Synthesemethoden
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the reaction of alpha-methyl-5-nitro-2-furanacrolein with bis(2-chloroethyl)hydrazine. The reaction produces alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone as a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been studied for its potential as an anti-cancer agent. In vitro studies have shown that alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer.
Eigenschaften
CAS-Nummer |
19819-41-1 |
|---|---|
Produktname |
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone |
Molekularformel |
C12H15Cl2N3O3 |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]ethanamine |
InChI |
InChI=1S/C12H15Cl2N3O3/c1-10(15-16(8-6-13)9-7-14)2-3-11-4-5-12(20-11)17(18)19/h2-5H,6-9H2,1H3/b3-2+,15-10+ |
InChI-Schlüssel |
QIDLRSBSRWJBMG-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\N(CCCl)CCCl)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonyme |
α-Methyl-5-nitro-2-furanacrylaldehyde bis(2-chloroethyl)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



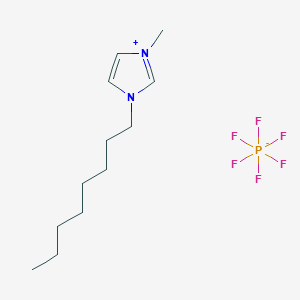
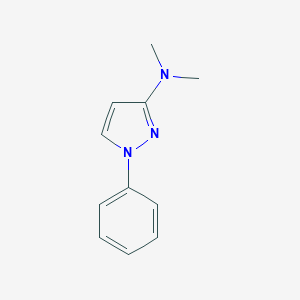
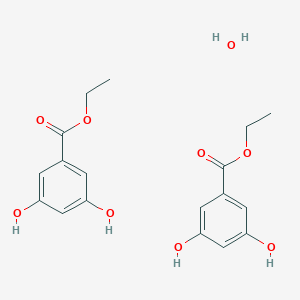
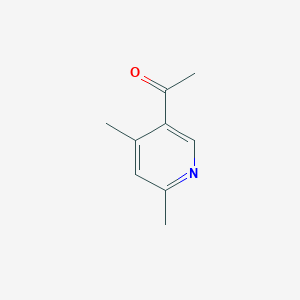
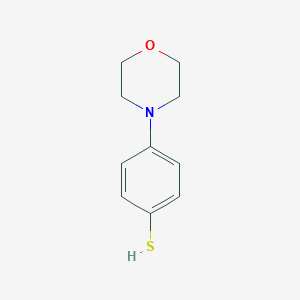
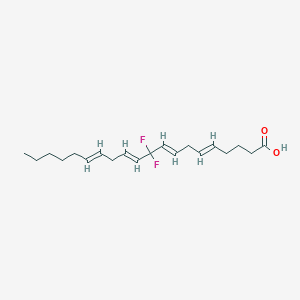
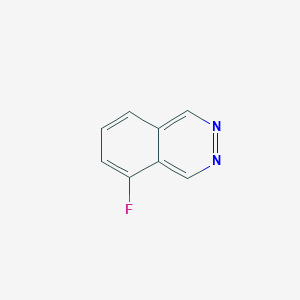
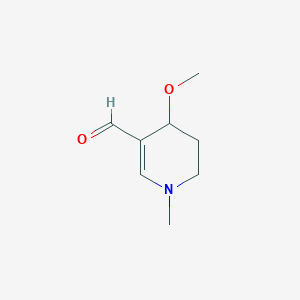
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
